Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
Overview
Description
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that includes an azaspiro moiety. This unique configuration allows for specific interactions with biological targets, potentially modulating various biological pathways.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Preliminary studies suggest its effectiveness against a range of pathogens, although detailed mechanisms remain to be fully elucidated.
Dopamine Receptor Interaction
A notable area of investigation is the compound's interaction with dopamine receptors, particularly the D3 receptor. Studies have shown that derivatives of this compound can demonstrate high affinity and selectivity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders . The binding affinity and selectivity metrics are crucial for developing potential therapeutic agents targeting these receptors.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration in cellular signaling pathways, contributing to its observed biological effects.
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound derivatives. For instance, one study reported that certain derivatives exhibited favorable bioavailability and moderate clearance rates in animal models, suggesting potential for therapeutic applications .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound. For example, when compared to other spirocyclic compounds, it demonstrated distinct binding profiles and biological activities, reinforcing its potential as a lead compound in drug development.
Data Table: Biological Activity Comparison
Compound Name | Biological Activity | Binding Affinity (Ki) | Selectivity Ratio (D3/D2) |
---|---|---|---|
This compound | Antimicrobial, Antiviral | < 10 nM | > 100-fold |
5-Azaspiro[2.4]heptane derivatives | Dopamine D3 receptor antagonists | < 20 nM | > 50-fold |
Other spirocyclic compounds | Varied; generally lower selectivity | > 50 nM | < 10-fold |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigating its potential as a therapeutic agent for neuropsychiatric disorders and infectious diseases remains a priority.
Properties
IUPAC Name |
ethyl 5-azaspiro[2.4]heptane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-10-6-9(7)3-4-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSWGHKSKSJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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